tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate is a chemical compound characterized by its unique structural features, including a tert-butyl group, a 5,5-difluoropiperidine ring, and a carbamate functional group. Its chemical formula is , and it has a molecular weight of 236.26 g/mol. The compound is identified by the CAS number 1932109-72-2 and is noted for its potential applications in various fields, including medicinal chemistry and organic synthesis .
The synthesis of tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate typically involves the protection of the amine group in the piperidine ring using a tert-butyl carbamate group. A common method for this synthesis is the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is generally performed under anhydrous conditions to prevent hydrolysis of the Boc group.
The molecular structure of tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate can be represented by its structural formula and SMILES notation:
This structure indicates the presence of:
tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate can undergo several chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions employed during the reactions.
The mechanism of action for tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate primarily revolves around its role as a protecting group for amines in organic synthesis. The tert-butyl carbamate group can be added and removed under mild conditions, facilitating multi-step organic syntheses.
This ability to protect and deprotect amines makes it valuable in complex organic synthesis .
The compound should be stored in a cool, dry place away from light to maintain stability . Precautionary measures include avoiding inhalation and contact with skin as it may cause irritation.
tert-Butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate has several scientific uses:
Chiral fluorinated piperidines represent a strategically important class of synthetic building blocks in modern medicinal chemistry, with tert-butyl (S)-(5,5-difluoropiperidin-3-yl)carbamate (CAS 1932109-72-2 or 1303973-94-5) serving as a prominent exemplar. This compound features a piperidine scaffold with geminal difluorination at the C5 position and Boc-protection on the N1 amine, yielding the molecular formula C10H18F2N2O2 and molecular weight of 236.26 g/mol [5] [9]. The stereogenic center at C3 provides the (S)-enantiomer, which enables precise three-dimensional positioning for biological interactions. The incorporation of fluorine atoms into saturated nitrogen heterocycles has emerged as a critical strategy for fine-tuning the physicochemical properties and bioactivity profiles of drug candidates, particularly those targeting the central nervous system and oncology indications [6] [8]. The Boc-protected variant offers synthetic versatility for multi-step pharmaceutical synthesis, allowing selective deprotection under acidic conditions while maintaining stereochemical integrity at the chiral center [3] [7].
Stereoselective fluorination significantly enhances the therapeutic potential of piperidine-based compounds through multiple mechanisms. The introduction of geminal difluorine atoms at the C5 position of the piperidine ring induces substantial electronic and steric modifications: 1) The strong C-F bond dipole increases molecular polarity and dipolar moment, enhancing interactions with target proteins; 2) Fluorine's high electronegativity reduces the basicity of the adjacent nitrogen atom, improving blood-brain barrier (BBB) penetration; and 3) Steric occupancy of fluorine atoms restricts conformational flexibility, promoting selective binding to biological targets [6] [8].
The (S)-configuration at C3 provides critical stereoelectronic control over binding interactions that the (R)-enantiomer cannot replicate. This stereospecificity is evidenced by fluorinated pyrrolidine analogues where the (S)-enantiomer of 3-fluoropyrrolidine hydrochloride demonstrated significantly enhanced activity as a ligand in perovskite ferroelectrics and kinase inhibitors compared to its racemic or opposite enantiomer counterparts [2]. The gem-difluoro motif further mimics transition states or bioactive conformations through its isosteric relationship with carbonyl and hydroxyl groups while conferring superior metabolic stability against oxidative degradation [6] [8].
Table 1: Comparative Physicochemical Properties of Piperidine Derivatives
Molecular Parameter | Piperidine | 3-Fluoropiperidine | 5,5-Difluoropiperidine |
---|---|---|---|
Dipole Moment (D) | 1.41 | 2.35 | 2.98 |
Calculated LogP | 0.46 | 0.52 | 0.83 |
pKa (Predicted) | 11.12 | 10.05 | 9.31 |
Polar Surface Area (Ų) | 16.46 | 16.46 | 16.46 |
Chiral Centers | 0 | 1 | 1 |
The tert-butoxycarbonyl (Boc) group serves as a temporary protective shield for secondary amines in heterocyclic chemistry, enabling precise synthetic manipulation of the (S)-(5,5-difluoropiperidin-3-yl) scaffold. Protection is efficiently achieved under aqueous or anhydrous conditions using di-tert-butyl dicarbonate (Boc2O) with bases like sodium hydroxide or catalysts such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which provides excellent chemoselectivity without forming isocyanate or urea byproducts [3] [7]. The Boc group exhibits orthogonal stability toward nucleophiles, bases, and reducing agents, allowing selective deprotection in the presence of other functional groups. Critically, cleavage occurs under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in methanol), generating the tert-butyl cation intermediate which is scavenged by additives like anisole to prevent alkylation side reactions [3] [7].
Alternative deprotection methods include trimethylsilyl iodide (TMSI) followed by methanolysis, which proceeds through silyl ester intermediates and decarboxylation – particularly valuable for acid-sensitive substrates [7]. The Boc group's steric bulk also modulates crystallinity, facilitating purification of synthetic intermediates like (S)-(5,5-difluoropiperidin-3-yl)carbamate derivatives. This protection strategy maintains the chiral integrity of the C3 stereocenter throughout synthetic sequences, a crucial advantage for producing enantiopure pharmaceuticals [3] [7].
Table 2: Boc Protection and Deprotection Methodologies for Piperidine Amines
Methodology | Conditions | Reaction Time | Yield Range | Key Advantages |
---|---|---|---|---|
Aqueous Protection | Boc2O, NaOH, H2O/THF | 1-2 hours | 85-98% | No organic solvents; high chemoselectivity |
Anhydrous Protection | Boc2O, DMAP, CH3CN | 30-60 minutes | 90-97% | Fast; compatible with acid-sensitive groups |
TFA Deprotection | 50% TFA in CH2Cl2 | 30 minutes | Quantitative | Rapid; complete conversion |
HCl Deprotection | 3M HCl in ethyl acetate | 30 minutes | 90-95% | Mild conditions; minimal side products |
TMSI/MeOH Deprotection | TMSI then MeOH, 25°C | 2-4 hours | 85-92% | Compatible with acid-labile substrates |
The 5,5-difluoropiperidine scaffold – particularly when bearing a chiral center at C3 – imparts distinctive three-dimensional architecture that enhances receptor binding complementarity in pharmaceutical agents. The gem-difluoro group induces a chair conformation with axial orientation of C3 and N1 substituents, creating a rigidly defined pharmacophore vector that improves target engagement specificity. This motif demonstrates exceptional blood-brain barrier permeability due to optimal lipophilicity adjustments (LogP ~0.8-1.2) and reduced hydrogen-bond donor capacity, making it invaluable for central nervous system targets [8].
Patent literature reveals that 5-substituted difluoropiperidine derivatives serve as key intermediates for tyrosine kinase inhibitors targeting VEGF receptors, Src-family kinases, and SYK, which are implicated in glioblastoma, breast cancer, and CNS metastases. The fluorinated piperidine component enhances both potency and selectivity by occupying specific hydrophobic enzyme pockets through fluorine-protein interactions [8]. In Alzheimer's disease therapeutics, the scaffold's conformational restraint enables optimal positioning within BACE1 active sites, with the difluoro moiety simultaneously mitigating P-glycoprotein efflux. The Boc-protected precursor allows efficient coupling to carboxylic acid-containing pharmacophores via amidation after deprotection, or direct participation in reductive amination protocols [8].
Table 3: Therapeutic Applications of 5,5-Difluoropiperidine Derivatives
Therapeutic Area | Molecular Target | Biological Activity | Role of Difluoropiperidine Motif |
---|---|---|---|
Oncology (CNS metastases) | Src-family kinases | Inhibition of tumor proliferation and invasion | BBB penetration; kinase active-site occupancy |
Glioblastoma | VEGF receptors | Suppression of angiogenesis | Enhanced binding affinity to kinase hinge region |
Alzheimer's disease | BACE1 | Reduction of amyloid-β production | Conformational optimization for catalytic aspartates |
Schizophrenia | Dopamine receptors | Modulation of dopaminergic signaling | Bioisosteric replacement for labile carbonyl groups |
Breast/Ovarian cancers | Tyrosine kinase signaling | Prevention of tumor growth and metastasis | Improved metabolic stability and oral bioavailability |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9